Nickel sulfite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

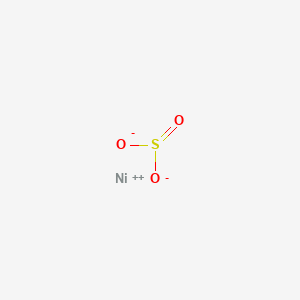

2D Structure

Properties

CAS No. |

7757-95-1 |

|---|---|

Molecular Formula |

NiO3S |

Molecular Weight |

138.76 g/mol |

IUPAC Name |

nickel(2+);sulfite |

InChI |

InChI=1S/Ni.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |

InChI Key |

LONQOCRNVIZRSA-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)[O-].[Ni+2] |

Canonical SMILES |

[O-]S(=O)[O-].[Ni+2] |

Other CAS No. |

7757-95-1 |

Synonyms |

nickel sulfite nickel(II) sulfite |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Nickel Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nickel sulfite (NiSO₃), detailing its synthesis, chemical and physical properties, and relevant experimental protocols. The information is curated for professionals in research and development who require precise and well-documented data.

Introduction to this compound

Nickel(II) sulfite is an inorganic compound with the chemical formula NiSO₃. It is typically found as a green crystalline solid and exists in various hydrated forms.[1] While not naturally occurring in the same way as nickel sulfide minerals, this compound is a relevant compound in inorganic chemistry and material science.[1] It serves as a precursor in the synthesis of other nickel compounds and is utilized as a laboratory reagent.[1] The hexahydrate form, in particular, is noted for its significant piezoelectric properties.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving aqueous chemistry. The choice of method can influence the resulting form of the this compound, whether it be a specific hydrate or an amorphous precipitate.

2.1 Precipitation from Nickel Salt Solutions A common and straightforward method for synthesizing this compound is through precipitation. This involves reacting a soluble nickel salt with a sulfite source, such as sodium sulfite.[3] This method can readily produce amorphous this compound hydrate.[3]

2.2 Reaction of Nickel Carbonate with Sulfur Dioxide Crystalline this compound hexahydrate can be prepared by bubbling sulfur dioxide gas through a suspension of nickel carbonate in water.[1][2] This process forms a solution from which star-shaped crystals of NiSO₃·6H₂O can be crystallized as the solution slowly loses sulfur dioxide.[1][2]

2.3 Formation as a Reaction Intermediate this compound can also be formed as a surface species or an intermediate product in more complex chemical systems. For instance, it can be generated during the oxidation of nickel sulfide in an environment containing sulfur dioxide.[1] Additionally, a non-radical mechanism has been proposed for its formation during the simultaneous autoxidation of nickel(II) and sulfur(IV) in alkaline solutions (pH > 8.4), where sulfite ions and oxygen are adsorbed onto the surface of nickel(II) hydroxide particles.[1]

A general workflow for the synthesis and characterization of this compound via the precipitation method is outlined below.

Properties of this compound

The properties of this compound are influenced by its hydration state. The anhydrous compound and its various hydrates exhibit distinct physical and chemical characteristics.

3.1 Physical Properties this compound is a green crystalline solid that can exist in several hydrated forms, with the hexahydrate being common at room temperature.[1][3] The hexahydrate crystals are often star-shaped and are known to be highly piezoelectric.[1][2] Comprehensive crystallographic data such as the specific crystal system and lattice parameters are not widely reported in readily available literature.[1]

3.2 Chemical Properties this compound is slightly soluble in water and its solubility is temperature-dependent.[1][3] It is, however, readily soluble in sulfurous acid and other acids, though this process is accompanied by decomposition.[1][3] In aqueous solutions, it can undergo hydrolysis to form nickel hydroxide and sulfurous acid.[1]

3.2.1 Thermal Decomposition Heating this compound leads to its decomposition. The primary decomposition pathway involves the release of sulfur dioxide (SO₂) gas, yielding nickel oxide (NiO).[1] For hydrated forms, the process begins with dehydration. A secondary pathway for the hexahydrate involves the formation of both nickel oxide and nickel sulfate upon heating.[1][2]

3.2.2 Aqueous Behavior In water, this compound is slightly soluble and can hydrolyze. This equilibrium is important for understanding its environmental fate and mobility.[1]

Data Summary

The following tables summarize the key quantitative data for this compound and its hydrated forms.

Table 1: General and Computed Properties of this compound (NiSO₃)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 138.76 g/mol | [4][5][6] |

| Exact Mass | 137.892157 Da | [7] |

| Appearance | Green crystalline solid | [1] |

| Canonical SMILES | [O-]S(=O)[O-].[Ni+2] |[7] |

Table 2: Hydrated Forms of this compound

| Hydrate Formula | Temperature of Formation | Source(s) |

|---|---|---|

| NiSO₃·6H₂O | Room Temperature | [1][3] |

| NiSO₃·3H₂O | > 40 °C | [3] |

| NiSO₃·2.5H₂O | > 55 °C | [3] |

| NiSO₃·2H₂O | > 85 °C |[3] |

Table 3: Solubility of this compound Pentahalf-hydrate (NiSO₃·2.5H₂O) in Water

| Temperature (K) | Temperature (°C) | Solubility (mass % NiSO₃) | Source(s) |

|---|---|---|---|

| 293 | 20 | 0.190 | [3] |

| 323 | 50 | 0.215 | [3] |

| 343 | 70 | 0.254 | [3] |

| 363 | 90 | 0.286 |[3] |

Table 4: Optical and Physical Properties of this compound Hexahydrate (NiSO₃·6H₂O)

| Property | Description / Value | Source(s) |

|---|---|---|

| Crystal Shape | Star-shaped | [1][2] |

| Piezoelectric Property | Highly piezoelectric | [1][2] |

| Optical Property | Uniaxial negative | [1][2] |

| Refractive Index (ω) | 1.552 | [1][2] |

| Refractive Index (ε) | 1.509 | [1][2] |

| Solubility in Water | Nearly insoluble | [3] |

| Solubility in Acids | Readily soluble (with decomposition) |[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.

5.1 Protocol for Synthesis by Precipitation This protocol is adapted from the work of Margulis et al. as cited in the IUPAC-NIST Solubility Data Series.[3]

-

Materials: A concentrated solution of a soluble nickel(II) salt (e.g., nickel chloride or nickel sulfate), sodium sulfite (Na₂SO₃), and deoxygenated distilled water.

-

Procedure:

-

Prepare a concentrated aqueous solution of the nickel(II) salt.

-

At room temperature and with continuous mechanical stirring, add a solution of sodium sulfite, corresponding to 105% of the stoichiometric quantity required for the reaction: Ni²⁺(aq) + SO₃²⁻(aq) → NiSO₃(s).

-

Continue stirring to ensure complete precipitation. A solid precipitate of this compound hydrate will form.

-

Isolate the precipitate by filtration.

-

Wash the obtained sulfite precipitate thoroughly with distilled water that has been deoxygenated by boiling. This step is crucial to prevent the oxidation of the sulfite.

-

Dry the washed precipitate under appropriate conditions (e.g., in a desiccator or under a vacuum) to obtain the final product.

-

5.2 Protocol for Solubility Determination This protocol outlines a method to determine the solubility of this compound in water at various temperatures.[3]

-

Apparatus: A temperature-controlled water thermostat, closed flasks, mechanical stirrer, and equipment for colorimetric and iodometric analysis.

-

Procedure:

-

Prepare a suspension of this compound in deoxygenated distilled water within a closed flask. A solid-to-liquid ratio of 1:4 is recommended.

-

Place the flask in a water thermostat set to the desired temperature and stir the suspension mechanically.

-

Allow the system to equilibrate. A duration of 3 hours is reported to be sufficient to reach saturation.[3]

-

After equilibration, carefully extract a sample of the supernatant liquid, ensuring no solid particles are carried over.

-

Determine the concentration of nickel ions (Ni²⁺) in the saturated solution using a suitable analytical method, such as colorimetry.

-

Optionally, determine the concentration of sulfite ions (SO₃²⁻) using iodometric titration as a cross-verification.

-

Repeat the procedure at different temperatures to establish the solubility curve.

-

References

- 1. This compound | 7757-95-1 | Benchchem [benchchem.com]

- 2. Nickel oxyacid salts - Wikipedia [en.wikipedia.org]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. This compound | NiO3S | CID 14029754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nickel;sulfite | NiO3S-2 | CID 6365203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound|lookchem [lookchem.com]

nickel sulfite crystal structure analysis

An In-depth Technical Guide on the Crystal Structure Analysis of Nickel Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of nickel(II) sulfite, with a focus on its hexahydrate form (NiSO₃·6H₂O). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed structural and methodological information.

Introduction

Nickel(II) sulfite is an inorganic compound that typically exists as a green crystalline solid.[1] Its hydrated form, this compound hexahydrate, is of particular interest due to its distinct crystalline properties. Understanding the precise three-dimensional arrangement of atoms within this crystal is crucial for predicting its physical and chemical behavior, which is essential for its application in various scientific and industrial fields.

Synthesis of this compound Hexahydrate Crystals

The synthesis of this compound hexahydrate crystals can be achieved through the reaction of a nickel salt with a sulfite source. A common laboratory-scale preparation involves the following steps:

Experimental Protocol: Synthesis

-

Reaction Setup: A suspension of nickel carbonate (NiCO₃) is prepared in water.

-

Gas Introduction: Sulfur dioxide (SO₂) gas is bubbled through the aqueous suspension.[2]

-

Dissolution: The nickel carbonate reacts with the sulfurous acid (formed from SO₂ and water) to form a solution of this compound.

-

Crystallization: The resulting solution is allowed to stand, during which the sulfur dioxide slowly evaporates. This gradual process leads to the crystallization of this compound hexahydrate (NiSO₃·6H₂O).[2] The crystals that form often exhibit a distinctive star-like shape.[1]

An alternative synthesis method involves the reaction of a soluble nickel salt, such as nickel sulfate (NiSO₄), with sodium sulfite (Na₂SO₃) under controlled pH and temperature conditions.[1]

Crystal Structure Analysis by X-ray Diffraction

The definitive determination of the crystal structure of this compound hexahydrate was accomplished through single-crystal X-ray diffraction techniques. The following protocol is based on the work of Baggio and Becka (1969), who provided a detailed refinement of the structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection: A suitable single crystal of NiSO₃·6H₂O is mounted for analysis.

-

Data Collection: Integrated precession and Weissenberg patterns are recorded to collect diffraction data. Modern studies would typically employ an automated four-circle diffractometer.

-

Intensity Measurement: The intensities of the diffraction spots are measured using a microdensitometer. In contemporary practice, this is done with a CCD or other area detector.

-

Structure Solution and Refinement: The collected intensity data is used to solve the crystal structure. The atomic positions and thermal parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors. The refinement by Baggio and Becka yielded a final discrepancy index (R-value) of 0.058 for 383 independent reflections.[1]

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound hexahydrate.

Crystallographic Data

The crystal structure of this compound hexahydrate (NiSO₃·6H₂O) has been determined to be rhombohedral, belonging to the space group R3. The crystallographic data can also be represented in a hexagonal setting for convenience.

Table 1: Crystallographic Data for NiSO₃·6H₂O

| Parameter | Rhombohedral Setting | Hexagonal Setting |

| Crystal System | Rhombohedral | Hexagonal |

| Space Group | R3 | R3 |

| a | 5.898 Å | 8.794 Å |

| c | 9.002 Å | |

| α | 95.4° | |

| Z | 1 | |

| Measured Density (Dₘ) | 2.03 g·cm⁻³ | |

| Calculated Density (Dₓ) | 2.04 g·cm⁻³ | |

| Data from Baggio & Becka, 1969.[1] |

Molecular Structure and Bonding

The crystal structure of this compound hexahydrate is composed of two primary ionic units: the hexaquanickel(II) cation, [Ni(H₂O)₆]²⁺, and the sulfite anion, (SO₃)²⁻.

The [Ni(H₂O)₆]²⁺ complex forms a distorted octahedron with the nickel atom at the center coordinated to six water molecules.[1] The sulfite ion adopts a pyramidal geometry, as expected from VSEPR theory.

Table 2: Selected Interatomic Distances and Angles in NiSO₃·6H₂O

| Bond/Angle | Value |

| [Ni(H₂O)₆]²⁺ Octahedron | |

| Ni-O Bond Length (1) | 2.043 Å |

| Ni-O Bond Length (2) | 2.076 Å |

| (SO₃)²⁻ Pyramidal Ion | |

| S-O Bond Length | 1.536 Å |

| O-S-O Angle | 103.6° |

| Data from Baggio & Becka, 1969.[1] |

The arrangement of these ions in the crystal lattice is stabilized by a network of hydrogen bonds between the water molecules of the nickel complex and the oxygen atoms of the sulfite ions.

Conclusion

The crystal structure of this compound hexahydrate has been well-characterized by single-crystal X-ray diffraction. The rhombohedral lattice is constructed from distorted [Ni(H₂O)₆]²⁺ octahedra and pyramidal (SO₃)²⁻ ions. The detailed structural parameters and experimental protocols provided in this guide offer a solid foundation for further research and application involving this compound. The precise knowledge of its atomic arrangement is fundamental for understanding its material properties and potential utility in various chemical and pharmaceutical contexts.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Nickel Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel sulfite (NiSO₃) is an inorganic compound of nickel that exists in various hydrated forms. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its synthesis, characterization, and thermal decomposition. The information presented is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

This compound is typically encountered as a green crystalline solid. Its properties are summarized in the tables below. Data for the anhydrous form is limited, so properties of the more common hydrated forms are also presented.

General Properties

| Property | Value | Source |

| Chemical Formula | NiSO₃ | [1] |

| Molar Mass | 138.76 g/mol | [1] |

| Appearance | Green crystalline solid | [2][3] |

| CAS Number | 7757-95-1 | [4] |

Physical Properties of this compound and Its Hydrates

| Property | Anhydrous NiSO₃ | NiSO₃·6H₂O (Hexahydrate) |

| Density | Data not readily available | Data not readily available |

| Melting Point | Data not readily available | Decomposes |

| Boiling Point | Data not readily available | Decomposes |

| Solubility in Water | Slightly soluble | Nearly insoluble |

| Solubility in Other Solvents | Soluble in sulfurous acid and other acids with decomposition.[5] | Soluble in sulfurous acid and other acids with decomposition.[5] |

Solubility of this compound Hydrates in Water

The solubility of this compound is temperature-dependent. The following table presents data for this compound pentahydrate/dihydrate in water.

| Temperature (°C) | Mass % NiSO₃ | Molality (mol/kg) |

| 20 | 0.190 | 0.0137 |

| 50 | 0.215 | 0.0155 |

| 70 | 0.254 | 0.0184 |

| 90 | 0.286 | 0.0207 |

| Data for NiSO₃·2.5H₂O[5] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound. The following sections provide methodologies based on established procedures for nickel compounds.

Synthesis of this compound Hexahydrate (NiSO₃·6H₂O)

This protocol describes the precipitation method for synthesizing this compound hexahydrate.

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Prepare a concentrated aqueous solution of nickel(II) sulfate hexahydrate.

-

In a separate beaker, prepare a stoichiometric excess (approximately 105%) aqueous solution of sodium sulfite.[5]

-

While vigorously stirring the nickel(II) sulfate solution at room temperature, slowly add the sodium sulfite solution. A green precipitate of this compound will form.[5]

-

Continue stirring for 1-2 hours to ensure complete precipitation.

-

Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

-

Pour the reaction mixture into the funnel to collect the this compound precipitate.

-

Wash the precipitate several times with deoxygenated deionized water to remove soluble impurities. Deoxygenate the water by boiling it prior to use to prevent oxidation of the sulfite.[5]

-

Dry the collected this compound hexahydrate in a drying oven at a low temperature (e.g., 40-50 °C) to avoid dehydration.

Characterization of this compound

XRD is used to determine the crystalline structure of the synthesized this compound.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation.

Sample Preparation:

-

Grind a small amount of the dried this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.[2][6]

-

Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface for analysis.[7]

Data Collection:

-

Set the 2θ scan range from 10° to 90°.[4]

-

Use a step size of 0.02° and a scan speed of 1-2°/minute.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to a reference database (e.g., JCPDS) to confirm the phase of this compound.

TGA is employed to study the thermal decomposition of this compound and determine the content of water of hydration.

Instrumentation:

-

Thermogravimetric analyzer.

Procedure:

-

Place a small, accurately weighed amount of the this compound sample (5-10 mg) into an alumina crucible.

-

Heat the sample from room temperature to 900 °C at a constant heating rate of 10 °C/min.[8]

-

Conduct the analysis under a controlled atmosphere, such as nitrogen or air, with a constant flow rate (e.g., 50 mL/min).

-

Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition.

Chemical Reactions

Thermal Decomposition

Upon heating, this compound hexahydrate first dehydrates and then decomposes to form nickel(II) oxide (NiO) and sulfur dioxide (SO₂) gas.[2]

Reaction Pathway: NiSO₃·6H₂O(s) → NiSO₃(s) + 6H₂O(g) NiSO₃(s) → NiO(s) + SO₂(g)

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Thermal Decomposition Pathway

The following diagram illustrates the thermal decomposition pathway of this compound hexahydrate.

Caption: Thermal decomposition pathway of this compound hexahydrate.

References

- 1. This compound | NiO3S | CID 14029754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 3. nickel(2+),sulfite|7757-95-1 - MOLBASE Encyclopedia [m.molbase.com]

- 4. This compound|lookchem [lookchem.com]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 8. Nickel(II) sulfate - Wikipedia [en.wikipedia.org]

Thermal Decomposition Pathway of Nickel Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of nickel sulfite (NiSO₃). Due to the limited availability of detailed thermoanalytical data for this compound in publicly available literature, this guide summarizes the known decomposition behavior of this compound and presents a detailed analysis of the closely related and well-documented thermal decomposition of nickel sulfate (NiSO₄) as an illustrative example. This guide includes known synthesis methods for this compound, general decomposition reactions, and detailed experimental protocols and quantitative data for the thermal analysis of nickel sulfate. Visualizations of the decomposition pathways and experimental workflows are provided to facilitate a deeper understanding.

Introduction to this compound

Nickel(II) sulfite is an inorganic compound with the chemical formula NiSO₃. It is known to exist in various hydrated forms, with the hexahydrate, NiSO₃·6H₂O, being a common form at room temperature.[1] Other reported hydrates include NiSO₃·3H₂O, NiSO₃·2.5H₂O, and NiSO₃·2H₂O, which form at progressively higher temperatures.[1] Amorphous this compound hydrate can also be readily formed by the precipitation of nickel salts with sulfites.[1] Upon heating, this compound undergoes thermal decomposition.[2]

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is understood to proceed with the evolution of sulfur dioxide (SO₂) gas, leaving behind a residue of nickel oxide (NiO).[2] For the hydrated forms, the decomposition process is expected to begin with dehydration. One reported pathway for this compound hexahydrate involves an initial dehydration step, followed by the formation of nickel oxide and nickel sulfate (NiSO₄).[2]

The overall decomposition reaction for anhydrous this compound is:

NiSO₃(s) → NiO(s) + SO₂(g)

For the hexahydrated form, a proposed pathway is:

NiSO₃·6H₂O(s) → NiSO₃(s) + 6H₂O(g) 2NiSO₃(s) → NiO(s) + NiSO₄(s) + SO₂(g) (This represents a possible disproportionation reaction) NiSO₄(s) → NiO(s) + SO₃(g)

It is important to note that detailed quantitative data, such as specific decomposition temperatures and mass loss percentages for each step of this compound decomposition, are not extensively reported in the available scientific literature.

Illustrative Example: Thermal Decomposition of Nickel Sulfate (NiSO₄)

Due to the scarcity of detailed thermoanalytical data for this compound, the well-studied thermal decomposition of nickel sulfate hexahydrate (NiSO₄·6H₂O) is presented here as a detailed illustrative example. The experimental approach and the nature of the multi-stage decomposition can provide insights into the expected behavior of this compound.

Quantitative Data for Nickel Sulfate Hexahydrate Decomposition

The thermal decomposition of NiSO₄·6H₂O proceeds in multiple steps, involving dehydration followed by the decomposition of the anhydrous salt. The following table summarizes the key stages of decomposition in an air atmosphere.

| Stage | Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Intermediate/Final Product |

| 1 | ~100 - 350 | Dehydration | 40.9% | ~41% | Anhydrous NiSO₄ |

| 2 | > 810 | Decomposition | 30.5% (from NiSO₄) | ~30% (from NiSO₄) | NiO |

Note: The temperature ranges and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols for Thermal Analysis of Nickel Sulfate

The following provides a typical experimental protocol for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on nickel salt hydrates.

Objective: To determine the thermal stability and decomposition pathway of nickel sulfate hexahydrate.

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DSC)

Experimental Parameters:

-

Sample: Nickel Sulfate Hexahydrate (NiSO₄·6H₂O), powdered.

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Atmosphere: Flowing air or inert gas (e.g., Nitrogen, Argon)

-

Flow Rate: 50-100 mL/min

-

Temperature Range: Ambient to 1200°C

-

Heating Rate: 10°C/min

-

Analysis Software: For data acquisition and analysis of mass change and heat flow.

Procedure:

-

Calibrate the TGA/DSC instrument for temperature and mass.

-

Accurately weigh 5-10 mg of the powdered sample into the crucible.

-

Place the crucible in the instrument's furnace.

-

Purge the furnace with the desired gas for a sufficient time to ensure a stable atmosphere.

-

Begin the heating program from ambient temperature to 1200°C at a rate of 10°C/min.

-

Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA and DSC curves to identify dehydration and decomposition steps, corresponding temperature ranges, and mass losses.

-

The solid residue after decomposition can be analyzed by techniques such as X-ray Diffraction (XRD) to confirm the final product (e.g., NiO).[3][4]

Synthesis of this compound

This compound can be synthesized through a precipitation reaction.[1]

Protocol:

-

Prepare a concentrated aqueous solution of a soluble nickel(II) salt (e.g., nickel sulfate).

-

Separately, prepare a solution of sodium sulfite (Na₂SO₃).

-

Slowly add the sodium sulfite solution to the nickel salt solution with constant stirring at room temperature. An excess of sodium sulfite (e.g., 105% of the stoichiometric amount) can be used to ensure complete precipitation.[1]

-

A precipitate of this compound hydrate will form.

-

Wash the precipitate with deoxygenated distilled water to remove soluble impurities. Deoxygenating the water (e.g., by boiling) is crucial to prevent the oxidation of the sulfite.[1]

-

Dry the resulting this compound hydrate.

Visualizations

The following diagrams illustrate the proposed decomposition pathways and a general experimental workflow.

Caption: Proposed thermal decomposition pathway of this compound hexahydrate.

Caption: Thermal decomposition pathway of nickel sulfate hexahydrate.

Caption: General experimental workflow for the analysis of thermal decomposition.

References

An In-depth Technical Guide to the Solubility of Nickel Sulfite in Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel sulfite (NiSO₃) is an inorganic compound with relevance in various chemical processes, including as an intermediate in the production of other nickel-based materials. Its solubility in aqueous solutions is a critical parameter influencing its reactivity, bioavailability, and environmental fate. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, consolidating available quantitative data, outlining experimental methodologies for its determination, and illustrating the key chemical equilibria involved.

Physicochemical Properties of this compound

This compound is a green crystalline solid that typically exists in various hydrated forms. The most common hydrate at room temperature is this compound hexahydrate (NiSO₃·6H₂O). At higher temperatures, other hydrates such as NiSO₃·3H₂O, NiSO₃·5/2H₂O, and NiSO₃·2H₂O are formed.[1] The hexahydrate is reported to be nearly insoluble in water but readily dissolves in sulfurous acid and other acids, where it undergoes decomposition.

Aqueous Solubility of this compound

The dissolution of this compound in water is an equilibrium process governed by its solubility product constant (Ksp).

3.1. Solubility Product Constant (Ksp)

NiSO₃(s) ⇌ Ni²⁺(aq) + SO₃²⁻(aq)

Ksp = [Ni²⁺][SO₃²⁻]

The absence of a reported Ksp value in standard chemical data compilations suggests that this value has not been extensively studied or is not consistently reported.

3.2. Solubility in Pure Water

While a Ksp value is elusive, some quantitative data on the solubility of a specific hydrate of this compound in water at various temperatures has been reported.

Table 1: Solubility of this compound (NiSO₃·5/2H₂O) in Water

| Temperature (°C) | Temperature (K) | Solubility (mass % NiSO₃) | Molar Solubility (mol/kg) |

| 20 | 293 | 0.190 | 0.0137 |

| 50 | 323 | - | - |

| 70 | 343 | - | - |

| 90 | 363 | 0.286 | 0.0207 |

Data sourced from Margulis et al. (1981) as cited in Lutz (1983).[2] The data indicates that the solubility of this particular hydrate of this compound increases with temperature.

Factors Influencing the Aqueous Solubility of this compound

The solubility of this compound is significantly influenced by the chemical composition of the aqueous medium, particularly pH and the presence of common ions.

4.1. Effect of pH

In acidic solutions, the sulfite ion (SO₃²⁻) reacts with hydrogen ions (H⁺) to form bisulfite (HSO₃⁻) and sulfurous acid (H₂SO₃), which in turn can decompose to sulfur dioxide (SO₂) and water. This consumption of sulfite ions shifts the dissolution equilibrium of this compound to the right, leading to a significant increase in its solubility, in accordance with Le Châtelier's principle.

NiSO₃(s) ⇌ Ni²⁺(aq) + SO₃²⁻(aq)

SO₃²⁻(aq) + H⁺(aq) ⇌ HSO₃⁻(aq)

HSO₃⁻(aq) + H⁺(aq) ⇌ H₂SO₃(aq) ⇌ H₂O(l) + SO₂(g)

Due to a lack of specific experimental data in the reviewed literature, a quantitative summary of this compound solubility at different pH values cannot be provided. However, it is well-established that the solubility of this compound is markedly higher in acidic environments compared to neutral or alkaline conditions.

4.2. Common Ion Effect

The common ion effect describes the decrease in the solubility of a sparingly soluble salt when a solution already contains one of the ions from the salt.[3][4] For this compound, adding a soluble salt containing either nickel(II) ions (e.g., nickel chloride, NiCl₂) or sulfite ions (e.g., sodium sulfite, Na₂SO₃) will suppress the dissolution of NiSO₃.

The addition of a common ion increases the concentration of that ion in the solution, causing the equilibrium to shift to the left, favoring the formation of solid this compound and thus reducing its molar solubility.[3][4]

Table 2: Qualitative Effect of Common Ions on this compound Solubility

| Added Solute | Common Ion | Effect on [Ni²⁺] | Effect on [SO₃²⁻] | Overall Effect on NiSO₃ Solubility |

| NiCl₂ | Ni²⁺ | Increases | Decreases | Decreases |

| Na₂SO₃ | SO₃²⁻ | Decreases | Increases | Decreases |

Quantitative data illustrating the common ion effect on the solubility of this compound is not available in the surveyed literature.

Experimental Determination of this compound Solubility

The solubility of a sparingly soluble salt like this compound can be determined through various experimental techniques. Below is a generalized protocol that can be adapted for this purpose.

5.1. Protocol: Determination of Molar Solubility and Ksp of this compound

Objective: To determine the molar solubility and calculate the solubility product constant (Ksp) of this compound in water at a constant temperature.

Materials:

-

This compound (NiSO₃) solid

-

Deionized water

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or less)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for Ni²⁺ analysis

-

Ion chromatography or a titration method (e.g., iodometric titration) for SO₃²⁻ analysis

-

Calibrated pH meter

-

Standard solutions for instrument calibration

Procedure:

-

Saturation: a. Add an excess amount of solid this compound to a known volume of deionized water in a sealed container. The excess solid is crucial to ensure that the solution becomes saturated. b. Place the container in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C). c. Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check if the concentration of dissolved this compound remains constant to confirm equilibrium.

-

Sample Collection and Preparation: a. Once equilibrium is established, cease stirring and allow the undissolved solid to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a fine-pore filter (≤ 0.22 µm) to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility. d. Dilute the filtered saturated solution with deionized water to a concentration range suitable for the analytical instrumentation.

-

Analysis of Ion Concentrations: a. Determine the concentration of nickel(II) ions ([Ni²⁺]) in the diluted saturated solution using ICP-OES or AAS. b. Determine the concentration of sulfite ions ([SO₃²⁻]) in a separate aliquot of the diluted saturated solution using ion chromatography or a suitable titration method.

-

Calculation: a. Use the measured concentrations of Ni²⁺ and SO₃²⁻ in the diluted solution and the dilution factor to calculate their concentrations in the original saturated solution. These concentrations represent the molar solubility of the respective ions. b. Calculate the solubility product constant (Ksp) using the equilibrium concentrations: Ksp = [Ni²⁺][SO₃²⁻].

5.2. Considerations for pH and Common Ion Effect Studies:

-

pH Effect: To study the effect of pH, the deionized water can be replaced with buffer solutions of known pH. The same experimental procedure would be followed to determine the solubility at each pH value.

-

Common Ion Effect: To investigate the common ion effect, the experiment can be repeated using solutions containing a known concentration of a soluble nickel salt (e.g., NiCl₂) or a soluble sulfite salt (e.g., Na₂SO₃) instead of pure water.

Visualizing Aqueous Equilibria and Experimental Workflow

6.1. Chemical Equilibria in an Aqueous Solution of this compound

The following diagram illustrates the key equilibria involved when this compound is in contact with an aqueous solution, and how these equilibria are affected by changes in pH.

Caption: Aqueous equilibria of this compound.

6.2. Experimental Workflow for Solubility Determination

The diagram below outlines the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility.

Conclusion

The aqueous solubility of this compound is a complex property influenced by temperature, pH, and the presence of common ions. While quantitative data, particularly a definitive Ksp value, is not widely reported in the literature, the qualitative effects of these factors are well understood based on fundamental chemical principles. The solubility of this compound increases with temperature and is significantly enhanced in acidic conditions. Conversely, the presence of common ions, either Ni²⁺ or SO₃²⁻, will suppress its dissolution. The experimental protocols and workflows outlined in this guide provide a framework for the systematic determination of the solubility of this compound, which is essential for its application in scientific research and industrial processes. Further research is warranted to establish a reliable Ksp value for this compound and to quantify its solubility across a range of pH values and in the presence of various common ions.

References

An In-depth Technical Guide on the Optical and Piezoelectric Properties of Nickel Sulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel sulfite (NiSO₃), particularly in its hydrated forms, presents potential for specialized applications owing to its optical and piezoelectric properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding these characteristics. Due to the limited availability of extensive research on this compound, this document also draws comparisons with the more thoroughly studied nickel sulfate (NiSO₄) and nickel sulfide (NiS) to provide a broader context for its potential properties. This guide includes a summary of known quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of key processes to support further research and development.

Introduction

Nickel-containing compounds are of significant interest across various scientific disciplines, from materials science to catalysis and drug development. While nickel oxides and sulfides are extensively studied, this compound (NiSO₃) remains a less-explored material. The hydrated form, this compound hexahydrate (NiSO₃·6H₂O), has been noted for its piezoelectric nature, suggesting potential applications in sensors, actuators, and other electromechanical devices. Understanding its optical properties is also crucial for applications in optical devices and for characterization purposes. This guide aims to consolidate the available information on the optical and piezoelectric properties of this compound and to provide a framework for future experimental investigations.

Synthesis of this compound

The most common method for synthesizing this compound is through a precipitation reaction.

Experimental Protocol: Precipitation of this compound Hydrate

This protocol is adapted from the method described for the synthesis of this compound hydrates.[1]

Materials:

-

A concentrated solution of a soluble nickel(II) salt (e.g., nickel chloride or nickel nitrate)

-

Sodium sulfite (Na₂SO₃) solution

-

Deoxygenated distilled water (prepared by boiling)

-

Mechanical stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Prepare a concentrated aqueous solution of the nickel(II) salt.

-

While mechanically stirring the nickel salt solution at room temperature, slowly add a stoichiometric excess (approximately 105%) of the sodium sulfite solution.

-

A precipitate of this compound hydrate will form. Continue stirring for a sufficient time to ensure complete precipitation (e.g., 3 hours).

-

Filter the precipitate using a filtration apparatus.

-

Wash the precipitate thoroughly with deoxygenated distilled water to remove any unreacted salts and byproducts. The use of deoxygenated water is crucial to prevent the oxidation of the sulfite.

-

Dry the resulting this compound hydrate precipitate. The drying temperature should be controlled to obtain the desired hydrate form, as different hydrates exist at different temperatures (e.g., NiSO₃·6H₂O at room temperature).[1]

Optical Properties

Direct and comprehensive data on the optical properties of this compound are scarce in the existing literature. However, some data for this compound hexahydrate is available, and for a comparative understanding, data for the related compounds nickel sulfate hexahydrate and various forms of nickel sulfide are presented.

Quantitative Data on Optical Properties

| Compound | Property | Value | Citation |

| This compound Hexahydrate (NiSO₃·6H₂O) | Optical Property | Uniaxial negative | [2] |

| Refractive Index (ω) | 1.552 | [2] | |

| Refractive Index (ε) | 1.509 | [2] | |

| Nickel Sulfate Hexahydrate (α-NiSO₄·6H₂O) | Refractive Index (n) | ~1.5 | |

| Band Gap (Eg) | 6.43–6.47 eV | ||

| Nickel Sulfide (NiS) Thin Film | Band Gap (Eg) | 1.03 eV | [3] |

| Refractive Index (n) | 1.25–3.0 | [4] | |

| Extinction Coefficient (k) | 0.01–0.13 | [4] |

Experimental Protocol: UV-Vis Spectroscopy for Optical Property Characterization

This is a generalized protocol for determining the absorbance, transmittance, and band gap of a solid-state material like this compound.

Instrumentation:

-

UV-Vis-NIR Spectrophotometer with a solid-state sample holder.

Procedure:

-

Sample Preparation: Prepare a thin, uniform film of this compound on a transparent substrate (e.g., quartz) or press a fine powder of the material into a thin pellet.

-

Baseline Correction: Perform a baseline measurement with a blank substrate or an empty sample holder to account for any background absorbance.

-

Spectral Acquisition: Mount the this compound sample in the spectrophotometer and record the absorbance or transmittance spectrum over a suitable wavelength range (e.g., 200-1100 nm).

-

Data Analysis:

-

The absorbance (A) and transmittance (T) spectra provide information about the material's transparency and color.

-

The optical band gap (Eg) can be determined using a Tauc plot. The absorption coefficient (α) is calculated from the absorbance data. For a direct band gap material, a plot of (αhν)² versus photon energy (hν) should yield a straight line. The extrapolation of this linear portion to the x-axis gives the band gap energy.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methods of Experimental Physics (MXP) - Measuring Properties of the Piezoelectric Crystal Using A Quadrature Michelson Interferometer [sites.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Engineering the optical properties of nickel sulphide thin films by zinc integration for photovoltaic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04011A [pubs.rsc.org]

An In-depth Technical Guide on the Phase Transitions of Nickel Sulfite and a Comparative Analysis of Nickel Sulfide

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Guide on the Phase Transitions of Nickel Sulfite (NiSO₃) and a Comparative Review of Nickel Sulfide (NiS)

This technical guide addresses the topic of this compound (NiSO₃) phase transitions. Initial research indicates that detailed information, particularly quantitative data regarding the phase transitions of anhydrous this compound, is notably scarce in publicly available scientific literature. The majority of research focuses on the synthesis and behavior of its various hydrated forms and the more extensively studied nickel sulfide (NiS).

This document is structured to first provide a thorough overview of the available knowledge on this compound, including its synthesis, known hydrated phases, and a proposed, general pathway for its thermal decomposition based on analogous compounds. Subsequently, this guide offers an in-depth analysis of the well-documented phase transitions of nickel sulfide (NiS), a closely related compound, to provide a comprehensive resource for researchers in this field.

Part 1: this compound (NiSO₃)

This compound is an inorganic compound, typically found as a green crystalline solid. Its primary relevance in the literature is in the context of its hydrated forms, which precipitate from aqueous solutions under varying temperature conditions.

Data Presentation: Known Hydrates of this compound

The stable hydrated form of this compound is dependent on the crystallization temperature. The following table summarizes the known hydrates and their corresponding formation temperatures.

| Hydrate Formula | Molar Mass ( g/mol ) | Formation Temperature (°C) |

| NiSO₃·6H₂O | 246.85 | Room Temperature |

| NiSO₃·3H₂O | 192.80 | > 40 °C |

| NiSO₃·2.5H₂O | 183.80 | > 55 °C |

| NiSO₃·2H₂O | 174.79 | > 85 °C |

Data compiled from various sources.[1]

Experimental Protocols

A common method for the synthesis of this compound hydrate involves the precipitation from an aqueous solution of a nickel salt and a sulfite.[1]

Materials:

-

Nickel(II) salt (e.g., Nickel(II) chloride, NiCl₂)

-

Sodium sulfite (Na₂SO₃)

-

Deoxygenated distilled water

-

Methanol

Procedure:

-

Prepare an aqueous solution of the Nickel(II) salt.

-

In a separate vessel, prepare an aqueous solution of sodium sulfite.

-

Slowly add the sodium sulfite solution to the Nickel(II) salt solution with constant stirring at a controlled temperature to target the desired hydrate. For NiSO₃·6H₂O, this is typically performed at room temperature.

-

A green precipitate of this compound hydrate will form.

-

Allow the reaction to proceed to completion.

-

Filter the precipitate from the solution.

-

Wash the precipitate with deoxygenated distilled water to remove any unreacted salts, followed by a wash with methanol to aid in drying.

-

Dry the resulting solid in a desiccator.

Apparatus:

-

Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

-

A small, accurately weighed sample of the synthesized this compound hydrate is placed in an inert crucible (e.g., alumina).

-

The sample is heated in the TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or argon to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).

-

The weight loss (TGA) and heat flow (DSC) are monitored as a function of temperature.

-

The TGA curve will indicate the temperatures at which dehydration and subsequent decomposition occur, characterized by mass loss.

-

The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions, dehydration, and decomposition.

Mandatory Visualizations

References

An In-depth Technical Guide to the Formation Mechanisms of Different Nickel Sulfide Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanisms of various nickel sulfide (NiₓSᵧ) phases. Nickel sulfides are a fascinating class of materials with diverse crystal structures and properties, making them promising for applications ranging from catalysis and energy storage to drug delivery systems. Understanding and controlling the synthesis of specific nickel sulfide phases is paramount for harnessing their full potential. This document details the key synthetic methodologies, the thermodynamic and kinetic factors governing phase formation, and provides specific experimental protocols.

Introduction to Nickel Sulfide Polymorphs

Nickel and sulfur can combine in various stoichiometric ratios to form a rich variety of crystalline phases.[1] Each phase possesses a unique crystal structure and, consequently, distinct physical and chemical properties. The most commonly encountered nickel sulfide phases include NiS (millerite and the high-temperature α-NiS phase), NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈.[2][3] The formation of a particular phase is highly dependent on the synthetic conditions, which allows for selective synthesis through careful control of experimental parameters.

General Formation Mechanisms

The formation of nickel sulfide nanocrystals and bulk materials can be broadly categorized into two primary mechanisms:

-

Direct Combination/Precipitation: In this mechanism, nickel ions (Ni²⁺) react directly with a sulfur source in a solution or solid-state reaction to form a nickel sulfide phase. The specific phase that nucleates and grows is determined by the local concentration of precursors, temperature, and the presence of capping agents or solvents that can influence the surface energy of the nascent crystals. Many solvothermal and hydrothermal syntheses follow this pathway.

-

Phase Transformation: This mechanism involves the initial formation of a metastable nickel sulfide phase, which then transforms into a more thermodynamically stable phase under the given reaction conditions.[4] A classic example is the transformation of the high-temperature α-NiS phase to the rhombohedral β-NiS phase at lower temperatures.[5] The stoichiometry of the initial phase and the surrounding environment heavily influence the transformation pathway.[4] For instance, in overstoichiometric α-NiS, the transformation to β-NiS is controlled by a long-range diffusion mechanism.[5]

Key Synthetic Methodologies and Phase Control

The selective synthesis of different nickel sulfide phases can be achieved through various methods, with solvothermal and hydrothermal techniques being particularly prevalent.

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal methods involve chemical reactions in a closed system (autoclave) using an organic solvent or water, respectively, at temperatures above their boiling points. These methods are highly effective for producing crystalline nanomaterials. The key parameters influencing phase formation in these syntheses are:

-

Temperature: Temperature plays a crucial role in determining the crystalline phase. For example, in the decomposition of nickel bis(dithiocarbamate) precursors, lower temperatures (e.g., 150 °C) can yield pure α-NiS, while higher temperatures (e.g., 280 °C) favor the formation of β-NiS.[6]

-

Solvent: The choice of solvent can direct the formation of specific phases. For instance, using absolute ethyl alcohol as a solvent in a solvothermal synthesis can produce α-NiS, whereas using distilled water under similar conditions can lead to the formation of β-NiS.[7]

-

Ni:S Precursor Ratio: Adjusting the molar ratio of the nickel and sulfur precursors is a powerful tool for phase control. A simple solvothermal method using nickel chloride and elemental sulfur in oleylamine has been shown to produce different phases by varying the Ni/S ratio; specific ratios can target the formation of NiS₂, NiS, Ni₇S₆, and Ni₃S₂.[2][8]

-

Sulfur Source: The reactivity of the sulfur source can significantly impact the resulting nickel sulfide phase. More reactive sulfur sources tend to produce sulfur-rich phases. For example, using N,N'-diphenyl thiourea, a more reactive precursor, leads to the formation of Ni₃S₄ and NiS phases.[9]

-

Additives and Capping Agents: Surfactants and capping agents can influence the morphology and, in some cases, the crystal phase of the resulting nickel sulfide.

Colloidal Synthesis

Colloidal synthesis methods offer excellent control over the size, shape, and phase of nanocrystals. In a typical colloidal synthesis of nickel sulfides, a nickel precursor is reacted with a sulfur source in the presence of a capping agent in a high-boiling point organic solvent. Phase control in colloidal synthesis is often achieved by:

-

Precursor Reactivity: The choice of the sulfur precursor is critical. For instance, N,N'-disubstituted thioureas with varying reactivity can be used to selectively synthesize different nickel sulfide phases. Less reactive thioureas, like N,N'-dibutyl thiourea, tend to form sulfur-poor phases such as Ni₉S₈ and Ni₃S₂.[9]

-

Temperature and Time: The reaction temperature and duration influence the kinetics of crystal growth and can be tuned to favor the formation of a specific phase.

-

Secondary Reactivity-Directing Agents: The addition of a secondary agent, such as 1-dodecanethiol, can further direct the phase formation towards more sulfur-deficient phases.[9]

Quantitative Data on Nickel Sulfide Formation

The following tables summarize the quantitative data from various studies on the formation of different nickel sulfide phases.

Table 1: Solvothermal Synthesis of Various Nickel Sulfide Phases

| Target Phase | Nickel Precursor | Sulfur Source | Ni:S Molar Ratio | Solvent | Temperature (°C) | Time (h) | Reference |

| NiS₂ | NiCl₂·6H₂O | Elemental Sulfur | 1:10 | Oleylamine | 260 | 1 | [8] |

| NiS | NiCl₂·6H₂O | Elemental Sulfur | 1:1 | Oleylamine | 260 | 1 | [8] |

| Ni₇S₆ | NiCl₂·6H₂O | Elemental Sulfur | 7:6 | Oleylamine | 260 | 1 | [8] |

| Ni₃S₂ | NiCl₂·6H₂O | Elemental Sulfur | 3:2 | Oleylamine | 260 | 1 | [8] |

| α-NiS | Ni(CH₃COO)₂·4H₂O | Thiourea | 1:3 | Ethyl Alcohol | 200 | 48 | [7] |

| β-NiS | Ni(CH₃COO)₂·4H₂O | Thiourea | 1:3 | Distilled Water | 200 | 48 | [7] |

| o-Ni₉S₈ | Ni(acac)₂ | 1-Dodecanethiol | - | N-methyl-2-pyrrolidone | 100 W (MW) | 1 | [1] |

| h-NiS | Ni(acac)₂ | Thiourea | - | N-methyl-2-pyrrolidone | 100 W (MW) | 1 | [1] |

Table 2: Phase Control using Nickel Bis(dithiocarbamate) Precursors [6]

| Precursor | Temperature (°C) | Concentration (mM) | Resulting Phase(s) |

| [Ni(S₂CNⁱBu₂)₂] | 150 | 5 | α-NiS |

| [Ni(S₂CNⁱBu₂)₂] | 280 | 5 | β-NiS |

| [Ni(S₂CNⁱBu₂)₂] + (ⁱBu₂NCS₂)₂ | 180 | 10 | α-NiS + Ni₃S₄ |

| [Ni(S₂CNⁱBu₂)₂] + (ⁱBu₂NCS₂)₂ | 180 | 20 | NiS₂ |

Detailed Experimental Protocols

Protocol for Solvothermal Synthesis of α-NiS and β-NiS[7]

-

Preparation of Precursor Solution:

-

For α-NiS: Dissolve 0.001 mol of Ni(CH₃COO)₂·4H₂O and 0.003 mol of thiourea in 30 mL of absolute ethyl alcohol.

-

For β-NiS: Dissolve 0.001 mol of Ni(CH₃COO)₂·4H₂O and 0.003 mol of thiourea in 30 mL of distilled water.

-

-

Sonication: Sonicate the resulting solution for 20 minutes with thorough magnetic stirring.

-

Solvothermal Reaction:

-

Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and maintain it at 200 °C for 48 hours.

-

-

Product Recovery:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the product with distilled water and absolute ethanol several times.

-

Dry the final product in a vacuum oven at 60 °C for 12 hours.

-

Protocol for Hydrothermal Synthesis of NiS Nanospheres[10]

-

Preparation of Precursor Solution:

-

Dissolve 2 mmol of nickel acetate and 4 mmol of thiourea in 60 mL of deionized water.

-

-

Stirring: Stir the solution for 30 minutes to form a homogeneous mixture.

-

Hydrothermal Reaction:

-

Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and maintain it at 180 °C for 12 hours.

-

-

Product Recovery:

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the black precipitate by filtration.

-

Wash the product with deionized water and ethanol.

-

Dry the product at 60 °C for 12 hours.

-

Protocol for Colloidal Synthesis of Phase-Pure Nickel Sulfide Nanocrystals[11]

-

Preparation of Nickel Precursor Solution:

-

In a three-neck flask, combine NiI₂ and oleylamine.

-

Degas the mixture under vacuum at 120 °C for 1 hour.

-

Switch to an inert atmosphere (e.g., argon) and heat to the desired injection temperature (e.g., 180 °C).

-

-

Preparation of Sulfur Precursor Solution:

-

In a separate vial, dissolve the desired N,N'-disubstituted thiourea (e.g., N,N'-diphenyl thiourea or N,N'-dibutyl thiourea) in oleylamine. If required, add a secondary agent like 1-dodecanethiol.

-

-

Hot Injection and Growth:

-

Rapidly inject the sulfur precursor solution into the hot nickel precursor solution under vigorous stirring.

-

Allow the reaction to proceed at the set temperature for a specific duration (e.g., 4 hours).

-

-

Product Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Add an excess of a non-solvent (e.g., ethanol) to precipitate the nanocrystals.

-

Centrifuge the mixture to collect the nanocrystals.

-

Redisperse the nanocrystals in a solvent like toluene and re-precipitate with a non-solvent. Repeat this washing step multiple times.

-

Dry the purified nanocrystals under vacuum.

-

Visualizing Formation Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships in the formation of different nickel sulfide phases and a general experimental workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. worldscientific.com [worldscientific.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. research.monash.edu [research.monash.edu]

- 5. researchgate.net [researchgate.net]

- 6. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - Nanoscale (RSC Publishing) DOI:10.1039/C6NR00053C [pubs.rsc.org]

- 7. Synthesis of nickel sulfides of different phases for counter electrodes in dye-sensitized solar cells by a solvothermal method with different solvents | Journal of Materials Research | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Phase control in the colloidal synthesis of well-defined nickel sulfide nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Redox Chemistry of Nickel(II) Sulfite Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the redox chemistry of nickel(II) sulfite complexes. It covers their synthesis, characterization, electrochemical behavior, and role in catalytic sulfite oxidation. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction mechanisms. This guide is intended to be a valuable resource for researchers in inorganic chemistry, catalysis, and drug development who are interested in the complex interplay between nickel and sulfur-containing species.

Introduction

The redox chemistry of nickel complexes is of significant interest due to the accessibility of multiple oxidation states (Ni(I), Ni(II), Ni(III), and Ni(IV)), which enables their participation in a wide range of catalytic processes.[1] Nickel(II) sulfite complexes are particularly relevant in the context of industrial processes, environmental chemistry, and potentially in biological systems where sulfite is present. Understanding the electrochemical behavior and reactivity of these complexes is crucial for harnessing their catalytic potential and for elucidating their role in various chemical transformations.

This guide will delve into the core aspects of nickel(II) sulfite redox chemistry, providing a foundation for further research and application.

Synthesis and Characterization of Nickel(II) Sulfite Complexes

Simple nickel(II) sulfite can be synthesized by precipitation from an aqueous solution.[2] The hydrated form, nickel(II) sulfite hexahydrate (NiSO₃·6H₂O), is a common product.[2]

Experimental Protocol: Synthesis of Nickel(II) Sulfite Hydrate[2]

Objective: To synthesize nickel(II) sulfite hydrate by precipitation.

Materials:

-

Nickel(II) salt (e.g., Nickel(II) chloride, NiCl₂·6H₂O or Nickel(II) sulfate, NiSO₄·6H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Deoxygenated distilled water

-

Mechanical stirrer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare a concentrated aqueous solution of the nickel(II) salt.

-

In a separate beaker, prepare a solution of sodium sulfite. An excess of sulfite (e.g., 105% of the stoichiometric amount) is recommended to ensure complete precipitation of nickel.[2]

-

While stirring the nickel(II) salt solution vigorously with a mechanical stirrer, slowly add the sodium sulfite solution at room temperature.[2]

-

A precipitate of nickel(II) sulfite hydrate will form. Continue stirring for a sufficient time to ensure complete reaction.

-

Filter the precipitate using a Büchner funnel and wash it thoroughly with deoxygenated distilled water to remove any soluble impurities.[2] The use of deoxygenated water is crucial to prevent oxidation of the sulfite.[2]

-

Dry the collected precipitate in an oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Characterization: The resulting nickel(II) sulfite hydrate can be characterized by various techniques, including:

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the sulfite ion and water molecules.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration and the decomposition temperature.

-

X-ray Diffraction (XRD): To determine the crystalline structure of the compound.

Redox Chemistry and Electrochemistry

The redox chemistry of nickel(II) sulfite complexes is dominated by the Ni(II)/Ni(III) couple. The presence of sulfite ligands can significantly influence the redox potential of this couple and facilitate the oxidation of Ni(II) to Ni(III), which is often a key step in catalytic cycles.

Nickel-Catalyzed Sulfite Oxidation

Nickel(II) ions are known to catalyze the autoxidation of sulfite (S(IV)) to sulfate (S(VI)) in the presence of molecular oxygen. This process is of great importance in industrial flue gas desulfurization and in understanding the atmospheric chemistry of sulfur dioxide.

The mechanism of this catalytic oxidation is complex and can involve the formation of higher oxidation state nickel species and sulfur-centered radicals. In alkaline media (pH > 8.4), a non-radical mechanism has been proposed involving the adsorption of both sulfite and oxygen onto the surface of nickel(II) hydroxide particles. At lower pH, radical pathways are more likely.

Formation of Ni(III) Intermediates

Spectroscopic studies have provided evidence for the formation of transient Ni(III) species during the oxidation of Ni(II) in the presence of sulfite and oxygen.[3] The stability of these Ni(III) intermediates is highly dependent on the nature of the other ligands coordinated to the nickel center.[3] For instance, in the presence of certain macrocyclic ligands, the Ni(III) species can be stable enough to be observed and characterized.[3]

Electrochemical Data

Obtaining precise redox potentials for simple nickel(II) sulfite complexes from cyclic voltammetry is challenging due to the complex solution chemistry and the potential for ligand oxidation. However, studies on related nickel complexes provide a useful reference for the expected potential range of the Ni(II)/Ni(III) couple.

Table 1: Redox Potentials of Selected Nickel(II) Complexes

| Complex | Redox Couple | Potential (V vs. reference electrode) | Solvent/Electrolyte | Reference |

| [Ni(H₂O)₆]²⁺ | Ni(II)/Ni(I) | ~ -0.5 to -0.6 (vs. Ag/AgCl) | Water / KCl | [1] |

| [Ni(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) | Ni(II)/Ni(I) | -1.18 (vs. SCE) | Acetonitrile / TEAP | |

| Ni(II) Schiff Base Complexes | Ni(II)/Ni(I) | -1.883 to -2.071 (vs. Ag/AgCl) | Acetonitrile | |

| Ni(II) dithiocarbamate | Ni(II)/Ni(III) | +0.58 (vs. Ag/AgCl) | DMSO / N(Et)₄ClO₄ |

Kinetics of Nickel-Catalyzed Sulfite Oxidation

The kinetics of nickel-catalyzed sulfite autoxidation have been studied under various conditions. The reaction order with respect to the concentrations of nickel, sulfite, and oxygen can vary depending on the pH and the presence of other coordinating species.

Experimental Protocol: Kinetic Study of Sulfite Oxidation

Objective: To determine the rate of nickel-catalyzed sulfite oxidation by monitoring the consumption of dissolved oxygen.

Materials:

-

Nickel(II) salt solution of known concentration

-

Sodium sulfite solution, freshly prepared

-

Buffer solutions of desired pH

-

Deionized water, saturated with air or a specific O₂/N₂ mixture

-

Dissolved oxygen (DO) probe and meter

-

Thermostatted reaction vessel with a magnetic stirrer

Procedure:

-

Set up the thermostatted reaction vessel at the desired temperature.

-

Add a known volume of the buffer solution to the vessel.

-

Saturate the buffer with air or the desired oxygen-containing gas mixture by bubbling the gas through the solution until a stable DO reading is obtained.

-

Initiate the reaction by injecting a known amount of the nickel(II) catalyst solution, followed immediately by the sodium sulfite solution.

-

Start recording the dissolved oxygen concentration as a function of time.

-

The initial rate of reaction can be determined from the initial slope of the DO concentration versus time plot.

-

Repeat the experiment with varying concentrations of nickel, sulfite, and oxygen to determine the reaction orders.

Data Analysis: The rate law for the reaction can be expressed as: Rate = k[Ni]ᵃ[SO₃²⁻]ᵇ[O₂]ᶜ where k is the rate constant and a, b, and c are the reaction orders with respect to nickel, sulfite, and oxygen, respectively. These orders can be determined by analyzing the dependence of the initial rate on the initial concentrations of the reactants.

Table 2: Kinetic Data for Metal-Catalyzed Sulfite Oxidation

| Catalyst | [S(IV)] (M) | [O₂] (M) | pH | Rate Law | Reference |

| Ni(II) | Variable | Variable | >8.4 | Rate = k[Ni(OH)₂][SO₃²⁻][O₂] / (1 + K[SO₃²⁻]) | |

| Co(II) | Variable | Variable | ~8.5 | Complex kinetics, often involving radical chains |

Note: Specific rate constants are highly dependent on the experimental conditions (temperature, ionic strength, etc.) and are therefore not listed here. The rate laws are simplified representations.

Mechanistic Pathways

The mechanism of nickel-catalyzed sulfite oxidation is multifaceted and can proceed through different pathways depending on the reaction conditions.

Radical Chain Mechanism

At near-neutral pH, a radical chain mechanism is often proposed, involving the following key steps:

-

Initiation: Formation of a sulfur-centered radical (SO₃•⁻) through the interaction of the Ni(II)-sulfite complex with an initiator (which could be a trace amount of Ni(III) or another oxidant).

-

Propagation: The SO₃•⁻ radical reacts with O₂ to form the peroxomonosulfate radical (SO₅•⁻). This highly oxidizing radical can then oxidize another Ni(II) ion to Ni(III) or react with another sulfite ion.

-

Termination: Combination of two radical species.

Non-Radical Mechanism in Alkaline Media

In alkaline solutions, a non-radical mechanism is favored. This pathway involves the formation of a surface complex on nickel(II) hydroxide particles, where both sulfite and oxygen are coordinated to the nickel center, facilitating the direct oxidation of sulfite to sulfate.

Conclusion

The redox chemistry of nickel(II) sulfite complexes is a rich and complex field with implications for catalysis and environmental science. While the formation of Ni(III) intermediates is evident, and mechanistic pathways have been proposed, a significant gap remains in the availability of specific quantitative electrochemical and stability data for well-defined nickel(II) sulfite complexes. Further research, including detailed electrochemical studies and the isolation and characterization of key intermediates, is necessary to fully elucidate the intricate redox behavior of these systems. Such knowledge will be invaluable for the rational design of more efficient catalysts and for a deeper understanding of the role of nickel in sulfur chemistry.

References

The Occurrence and Implications of Nickel Sulfite in Industrial Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Nickel sulfite (NiSO₃) is a compound that can be unintentionally formed in various industrial processes, leading to both operational challenges and opportunities. Its presence is most notable in hydrometallurgical refining of nickel, certain electroplating applications, and potentially in flue gas desulfurization systems. The formation of this compound precipitates can lead to scaling, impacting equipment efficiency, while its controlled use is critical in specific plating processes to achieve desired coating characteristics. This technical guide provides an in-depth analysis of the occurrence, formation, and quantification of this compound in key industrial settings. It summarizes available quantitative data, details experimental protocols for its determination, and presents logical diagrams to illustrate its formation and impact.

Introduction

This compound is an inorganic compound that, while not a primary industrial product, emerges as a significant intermediate or byproduct in several chemical and metallurgical processes. Its formation is primarily governed by the presence of nickel(II) ions and sulfite ions (SO₃²⁻) or sulfur dioxide (SO₂) in aqueous environments under specific pH and temperature conditions. Understanding the fundamentals of this compound chemistry is crucial for process optimization, quality control, and environmental management in industries where its occurrence is prevalent.

Occurrence of this compound in Industrial Processes

The formation of this compound is a concern and a process parameter in the following key industrial sectors:

-

Hydrometallurgy: In the processing of nickel sulfide ores, leaching and subsequent solution purification steps can create conditions favorable for the precipitation of this compound.[1][2] This can occur when sulfur dioxide is used as a reducing agent or when the partial oxidation of sulfide minerals leads to the formation of sulfite ions. This precipitation can lead to the unintended scaling of pipes and vessels, hindering process flow and heat transfer.[3]

-

Electroplating: Nickel sulfamate (Ni(SO₃NH₂)₂) baths are extensively used for engineering applications due to the low internal stress and high ductility of the resulting nickel deposits.[4][5] During the electroplating process, anodic decomposition of the sulfamate ion can produce sulfite ions, which can influence the properties of the nickel coating.[4] Additionally, "black nickel" decorative coatings are primarily composed of nickel sulfide, formed by the deliberate addition of a sulfur-containing compound.[6]

-

Flue Gas Desulfurization (FGD): Wet scrubbing systems used to remove sulfur dioxide from flue gases often utilize alkaline slurries. While the primary products are calcium sulfite and sulfate, the presence of nickel in the flue gas from the combustion of certain fossil fuels could potentially lead to the formation of this compound in the scrubber slurry, although this is less commonly reported than its occurrence in hydrometallurgy and electroplating.[7][8]

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Solubility of Nickel(II) Sulfite Hydrates in Water [9]

| Temperature (°C) | NiSO₃·5/2H₂O (mass %) |

| 20 | 0.190 |

| 50 | Not specified |

| 70 | Not specified |

| 90 | 0.286 |

Table 2: Hydrated Forms of Nickel(II) Sulfite [9]

| Hydrate Formula | Temperature Range for Crystallization |

| NiSO₃·6H₂O | Room temperature |

| NiSO₃·3H₂O | > 40°C |

| NiSO₃·5/2H₂O | > 55°C |

| NiSO₃·2H₂O | > 85°C |

Experimental Protocols

The quantification of this compound in industrial processes typically involves the separate determination of nickel and sulfite ions. The following protocols are based on established analytical methods.

Determination of Total Nickel Concentration by Photometric Titration

This method is suitable for determining the total nickel concentration in a solution, such as an electroplating bath.[10]

Principle: Nickel(II) ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) at a specific pH. A photometric indicator is used to determine the endpoint of the titration.[10]

Reagents:

-

0.1 mol/L EDTA standard solution

-

Diluted ammonia solution (1:1, v/v)

-

Murexide (MX) indicator

-

Deionized (DI) water

Procedure:

-

Pipette 1 mL of the sample into a 100 mL beaker.

-

Add 60 mL of DI water.

-

Add 20 mL of diluted ammonia solution to buffer the sample.

-

Add approximately 0.2 g of MX indicator.

-

Immerse a photometric probe (set to 530 nm) into the solution.

-

Titrate with the 0.1 mol/L EDTA standard solution until the endpoint is detected by the photometer.

Calculation: The total nickel concentration is calculated based on the volume of EDTA titrant consumed.

Determination of Sulfite Concentration by Iodometric Titration (EPA Method 377.1)

This method is applicable to the determination of sulfite in water and industrial wastes.[11][12]

Principle: In an acidic solution, sulfite is titrated with a standard potassium iodide-iodate titrant. The titrant liberates iodine, which oxidizes the sulfite. When all the sulfite has been oxidized, the excess iodine reacts with a starch indicator to produce a distinct blue color, signaling the endpoint.[11][13]

Reagents:

-

Standard potassium iodide-iodate titrant

-

Sulfuric acid (H₂SO₄)

-

Starch indicator solution

-

EDTA solution (to complex interfering metals)

-

Sulfamic acid (to remove nitrite interference)

-

Zinc acetate (to remove sulfide interference)

Procedure:

-

Collect the sample, minimizing contact with air. The sample temperature should be below 50°C.

-

Add EDTA solution to the sample to complex any metal ions that could catalyze sulfite oxidation.

-

If nitrite is present, add sulfamic acid.

-

If sulfide is present, add zinc acetate to precipitate it, and then filter.

-

Acidify the sample with sulfuric acid.

-

Add a few drops of starch indicator.

-

Titrate with the standard potassium iodide-iodate titrant until a faint, permanent blue color appears.

Calculation: The sulfite concentration is calculated from the volume of titrant used. The minimum detection limit is 2-3 mg/L sulfite.[11][12]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. tandfonline.com [tandfonline.com]

- 3. metso.com [metso.com]

- 4. nmfrc.org [nmfrc.org]

- 5. nmfrc.org [nmfrc.org]

- 6. store.astm.org [store.astm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. srdata.nist.gov [srdata.nist.gov]

- 10. hiranuma.com [hiranuma.com]

- 11. NEMI Method Summary - 377.1 [nemi.gov]

- 12. Analytical Method [keikaventures.com]

- 13. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Nickel Oxide from Nickel Sulfite & Sulfide Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction